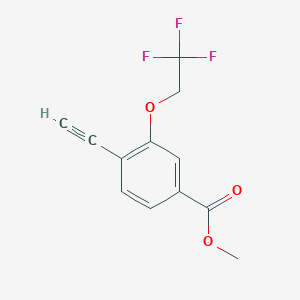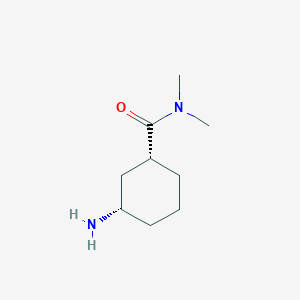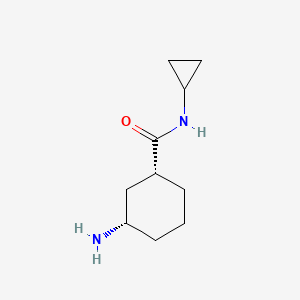
3,5-Dichloro-4-(2,2-difluoroethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-4-(2,2-difluoroethoxy)benzoic acid: is an organic compound with the molecular formula C9H6Cl2F2O3 and a molecular weight of 271.05 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and an ethoxy group attached to a benzoic acid core. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(2,2-difluoroethoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dichlorobenzoic acid and 2,2-difluoroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include dichloromethane or toluene, and catalysts such as sulfuric acid or hydrochloric acid may be used.
Reaction Steps: The reaction proceeds through a series of steps, including esterification, chlorination, and fluorination, to introduce the desired functional groups onto the benzoic acid core.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as high-pressure reactors and automated control systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3,5-Dichloro-4-(2,2-difluoroethoxy)benzoic acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions involving this compound may be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: 3,5-Dichloro-4-(2,2-difluoroethoxy)benzoic acid is used as a building block in the synthesis of various organic compounds. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is used to study the effects of halogenated benzoic acids on cellular processes. It serves as a model compound for investigating the interactions between halogenated aromatic compounds and biological systems.
Medicine: While not a drug itself, this compound is used in medicinal chemistry as a precursor for the synthesis of potential therapeutic agents. Its derivatives may exhibit various pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: In industrial applications, this compound is used as a precursor for the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-4-(2,2-difluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s halogenated aromatic structure allows it to interact with enzymes and receptors in biological systems, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3,5-Dichloro-4-methoxybenzoic acid: Similar in structure but with a methoxy group instead of a difluoroethoxy group.
3,5-Dichloro-4-ethoxybenzoic acid: Similar in structure but with an ethoxy group instead of a difluoroethoxy group.
3,5-Dichloro-4-(trifluoromethoxy)benzoic acid: Similar in structure but with a trifluoromethoxy group instead of a difluoroethoxy group.
Uniqueness: The presence of the difluoroethoxy group in 3,5-Dichloro-4-(2,2-difluoroethoxy)benzoic acid imparts unique chemical properties, such as increased lipophilicity and altered reactivity, compared to its analogs. These properties can influence the compound’s behavior in chemical reactions and its interactions with biological systems, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3,5-dichloro-4-(2,2-difluoroethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O3/c10-5-1-4(9(14)15)2-6(11)8(5)16-3-7(12)13/h1-2,7H,3H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPNAMFFFXJPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCC(F)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














